3-Bromoisoxazolo[5,4-b]pyridine
Overview
Description
3-Bromoisoxazolo[5,4-b]pyridine is a heterocyclic compound with the molecular formula C₆H₃BrN₂O It is a derivative of isoxazole and pyridine, characterized by the presence of a bromine atom at the 3-position of the isoxazole ring
Biochemical Analysis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromoisoxazolo[5,4-b]pyridine typically involves the condensation of isatins, 3-methylisoxazol-5-amine, and cyclic enolizable carbonyl compounds. One efficient method reported involves a catalyst-free, one-pot, three-component condensation procedure in ethylene glycol at 80°C . This method is advantageous due to its simplicity, high yield, and environmentally benign nature.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and scalable synthetic routes are likely employed. These methods would focus on optimizing reaction conditions to maximize yield and minimize waste, potentially using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromoisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Cyclization Reactions: Various electrophiles and nucleophiles can be used to induce cyclization, often under thermal or catalytic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce a variety of substituted isoxazolo[5,4-b]pyridine derivatives.
Scientific Research Applications
3-Bromoisoxazolo[5,4-b]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-Bromoisoxazolo[5,4-b]pyridine exerts its effects is primarily through its interaction with various molecular targets. The compound can act as an inhibitor of enzymes or receptors, depending on its specific structure and functional groups. For instance, derivatives of isoxazolo[5,4-b]pyridine have been studied as inhibitors of cytochrome P450 enzymes, which are involved in the biosynthesis of steroid hormones .
Comparison with Similar Compounds
3-Bromoisoxazolo[5,4-b]pyridine can be compared with other similar compounds, such as:
Isoxazolo[4,5-b]pyridine: Another isoxazole-pyridine derivative with different substitution patterns and biological activities.
Pyrazolo[3,4-b]pyridine: A related heterocyclic compound with a pyrazole ring instead of an isoxazole ring, known for its medicinal properties.
Indole Derivatives: Compounds like indole-3-acetic acid, which have a similar aromatic structure and diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-[1,2]oxazolo[5,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMIPTCIKNLMOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)ON=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373133 | |
Record name | 3-bromoisoxazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864872-31-1 | |
Record name | 3-bromoisoxazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.